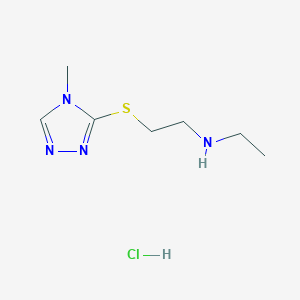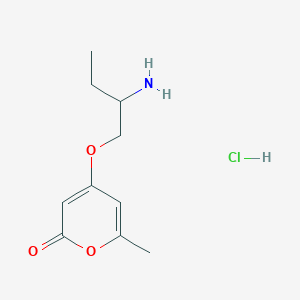
4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride
Descripción general
Descripción
4-(2-Aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride (ABMPH) is a small molecule that has been recently studied for its potential applications in the field of biomedicine. ABMPH has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been suggested that ABMPH can be used as a potential therapeutic agent for a variety of diseases and conditions.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticoccidial Activity
4-(2-Aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride has demonstrated potential in antimicrobial and anticoccidial applications. A study by Georgiadis (1976) showed that derivatives of 2H-pyran-2-one exhibited significant in vitro antimicrobial activity and acted as effective coccidiostats when administered to chickens, providing total protection against Eimeria tenella (Georgiadis, 1976).
Antibacterial and Antifungal Properties
Further research by Pawar, Sakhare, and Arbad (2016) indicated that Schiff base ligands derived from similar 2H-pyran-2-one compounds showed antibacterial and antifungal activity against various pathogens, including Escherichia coli and Candida albicans (Pawar et al., 2016).
Novel Synthetic Applications
In the field of organic synthesis, Wang, Zou, Zhao, and Shi (2011) developed an environment-friendly protocol for synthesizing 2H-pyran-2-one derivatives, highlighting the compound's utility in creating complex organic molecules (Wang et al., 2011).
Electrocatalytic Applications
A study by Elinson, Nasybullin, and Nikishin (2013) explored the electrocatalytic applications of 2H-pyran-2-one derivatives, demonstrating their potential in biomedical applications through efficient multicomponent reactions (Elinson et al., 2013).
Anticorrosion Properties
El Hattak et al. (2021) investigated the anticorrosion performance of pyran-2-one derivatives on mild steel in acidic media, finding significant inhibition efficacy and suggesting potential applications in material science (El Hattak et al., 2021).
Antioxidant Activity
Research by Saher et al. (2018) identified antioxidant properties in pyran-2-one derivatives, particularly those with specific substituents, offering insights into potential pharmaceutical applications (Saher et al., 2018).
Propiedades
IUPAC Name |
4-(2-aminobutoxy)-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-8(11)6-13-9-4-7(2)14-10(12)5-9;/h4-5,8H,3,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHDIFAGKMMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=O)OC(=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






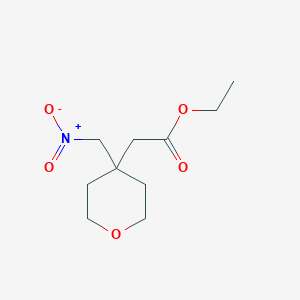
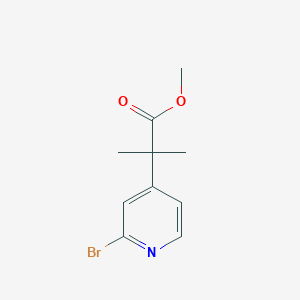
![3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride](/img/structure/B1471398.png)
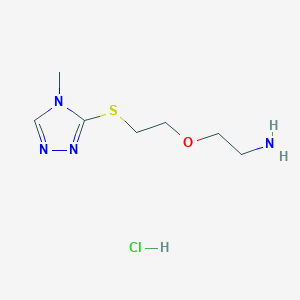


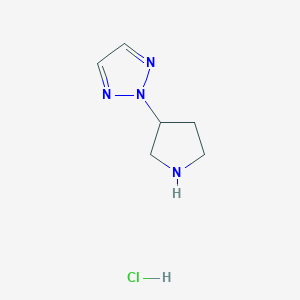
![(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B1471404.png)

